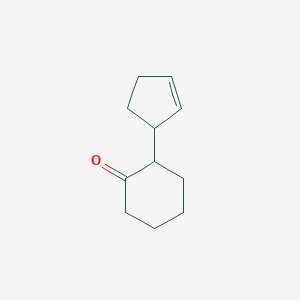

Cyclohexanone, 2-(2-cyclopenten-1-yl)-

CAS No.: 100056-75-5

Cat. No.: VC7930054

Molecular Formula: C11H16O

Molecular Weight: 164.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100056-75-5 |

|---|---|

| Molecular Formula | C11H16O |

| Molecular Weight | 164.24 g/mol |

| IUPAC Name | 2-cyclopent-2-en-1-ylcyclohexan-1-one |

| Standard InChI | InChI=1S/C11H16O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1,5,9-10H,2-4,6-8H2 |

| Standard InChI Key | PHOADYBSYARIQH-UHFFFAOYSA-N |

| SMILES | C1CCC(=O)C(C1)C2CCC=C2 |

| Canonical SMILES | C1CCC(=O)C(C1)C2CCC=C2 |

Introduction

Structural and Physical Properties

Molecular Architecture

The compound features a six-membered cyclohexanone ring substituted at the C2 position with a cyclopentenyl group. The cyclopentenyl moiety contains a conjugated double bond, contributing to electronic delocalization and steric effects . Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.2441 g/mol .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.2441 g/mol | |

| CAS Registry Number | 100056-75-5 | |

| SMILES | O=C1CCCCC1C1C=CCC1 |

Comparative Structural Analysis

The compound differs from simpler analogs through its fused bicyclic structure:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Cyclohexanone | C₆H₁₀O | Simple cyclic ketone |

| Cyclopentanone | C₅H₈O | Five-membered ring, no substituent |

| 2-Cyclopenten-1-one | C₅H₆O | Unsaturated cyclopentanone |

| Cyclohexanone, 2-(2-cyclopentyl)- | C₁₁H₁₈O | Cyclopentane substituent (saturated) |

| Cyclohexanone, 2-(2-cyclopenten-1-yl)- | C₁₁H₁₆O | Conjugated cyclopentene substituent |

This structural complexity enhances its reactivity in nucleophilic and electrophilic reactions .

Reactivity and Interaction Studies

Chemical Reactivity

The ketone group undergoes nucleophilic addition, while the cyclopentene moiety participates in Diels-Alder reactions or electrocyclic ring-opening. Key interactions include:

-

Nucleophilic Addition: Attack at the carbonyl carbon by amines, alcohols, or Grignard reagents.

-

Cycloaddition: The conjugated diene in cyclopentene may act as a dienophile or diene in [4+2] cycloadditions .

Comparative Ionization Energies

Gas-phase ion energetics data for related compounds (e.g., cyclohexane,2-cyclopenten-1-yl-) show an ionization energy of 8.95 eV (vertical value), indicating moderate electron-withdrawing effects from the cyclopentenyl group .

Applications and Research Findings

Industrial and Synthetic Utility

-

Fragrance Components: Cyclopentenones are used in perfumery due to their sweet, floral notes .

-

Polymer Precursors: Cyclohexanone derivatives serve as intermediates in nylon production.

Case Studies and Analogous Research

Occupational Health Risks

A case study involving cyclohexanone exposure reported irritant contact dermatitis in workers, underscoring the need for protective measures.

Pyrolysis and Catalytic Applications

In bio-oil production, cyclohexanone derivatives are identified as byproducts of municipal waste pyrolysis, highlighting their role in sustainable energy research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume